N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide
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Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with an isopropyl group, a tert-butyl group, and a 5-methyl-1,2,4-oxadiazol-3-yl group.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, the synthesis of similar benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. The tert-butyl group could potentially be introduced through a reaction with tert-butyl alcohol under acidic conditions.Molecular Structure Analysis
The benzimidazole core of the molecule is planar due to the conjugation of the pi electrons in the ring. The isopropyl and tert-butyl groups are likely to add steric bulk to the molecule, which could influence its reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to predict its reactivity. However, benzimidazoles are generally stable compounds. The presence of the tert-butyl group might make the compound more resistant to oxidation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzimidazoles have high thermal stability and good resistance to oxidation.Scientific Research Applications
NMR Study and Chemical Synthesis
- NMR Characterization : A study on a similar oxadiazole derivative containing a benzimidazole moiety utilized NMR techniques for structure determination. The research highlighted the importance of NMR in understanding the molecular structure of such complex compounds (Li Ying-jun, 2012).
- Synthesis of Derivatives : Research on the synthesis of 2-mercaptobenzimidazole derivatives, which are structurally related, underscores the relevance of chemical synthesis methods in developing such compounds for various applications (Poonam Devi et al., 2022).
Molecular Interactions and Crystallography
- Hydrogen-bonding Patterns : A study on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related structurally, showed how hydrogen bonding patterns impact molecular interactions, critical for understanding the behavior of such compounds in various environments (Gerson López et al., 2010).
Medicinal Chemistry and Pharmacology
- Histamine Receptor Ligands : Research on 2-aminopyrimidines as ligands for the histamine H4 receptor, with a similar structural motif, emphasizes the potential of these compounds in medicinal chemistry, particularly for anti-inflammatory and antinociceptive applications (R. Altenbach et al., 2008).
- Antioxidant Applications : Benzimidazole derivatives have been evaluated as antioxidants for base oil, indicating potential applications of similar compounds in industrial and pharmaceutical contexts (J. Basta et al., 2017).
Antiviral and Antimicrobial Activities
- Antiviral Properties : A study on 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides revealed significant antiviral activities against influenza, highlighting the potential of similar compounds in antiviral research (H. Kai et al., 2001).
Chemical Reactions and Synthesis Techniques
- Multi-Component Synthesis : Research on isoxazolylamino-2-(aryl)acetamides, synthesized via a one-pot multicomponent reaction, showcases advanced synthesis techniques relevant for creating complex molecules like N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide (M. Loubidi et al., 2020).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
Further studies could focus on the synthesis and characterization of this compound, as well as exploring its potential applications in fields such as medicinal chemistry.
Please note that this is a general analysis based on the structure of the compound and the presence of certain functional groups. For a detailed and accurate analysis, specific studies and experimental data would be needed.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c1-19-7-9-20(10-8-19)17-27-22(30)18-31-24-23(25-11-12-26-24)29-15-13-28(14-16-29)21-5-3-2-4-6-21/h2-12H,13-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFLDIUYWZHCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide |
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